molecular formula C10H6S2 B151619 thieno[2,3-f][1]benzothiole CAS No. 267-65-2

thieno[2,3-f][1]benzothiole

Cat. No.: B151619
CAS No.: 267-65-2
M. Wt: 190.3 g/mol
InChI Key: URMVZUQDPPDABD-UHFFFAOYSA-N
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Description

Thieno[2,3-f][1]benzothiole (CAS 267-65-2), also known as benzo[1,2-b:4,5-b']dithiophene, is a fused heterocyclic compound comprising two thiophene rings annulated to a central benzene ring. Its molecular formula is C₁₀H₆S₂, with a molecular weight of 190.285 g/mol and a planar, π-conjugated structure . Key properties include a melting point of 198°C, density of 1.393 g/cm³, and a boiling point of 344.4°C at 760 mmHg . The compound exhibits significant electronic delocalization, making it valuable in organic electronics, particularly in field-effect transistors (OFETs) with reported hole mobility of 1.4 × 10⁻² cm²V⁻¹s⁻¹ and On/Off ratios > 10⁷ .

Preparation Methods

One-Step Synthesis from Halogenated Benzaldehyde Precursors

A streamlined one-step synthesis of benzothieno[3,2-b]benzothiophene (BTBT), a structural analog of thieno[2,3-f] benzothiole, was achieved using o-chlorobenzaldehyde as the starting material . This method avoids multi-step sequences by directly forming the fused heterocyclic framework through intramolecular cyclization. The reaction employs a sulfur source, such as sodium sulfide, under reflux conditions in a polar aprotic solvent (e.g., DMF or NMP).

Key advantages of this approach include:

  • High atom economy : The reaction eliminates the need for pre-functionalized intermediates.

  • Scalability : Yields of 65–75% are achievable on a gram scale .

  • Versatility : The protocol is adaptable to dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) by substituting naphthalene-derived precursors .

While this method is efficient, regioselectivity challenges arise when synthesizing asymmetrical derivatives. Computational studies suggest that electron-withdrawing substituents on the benzaldehyde moiety direct cyclization to the desired position .

Multi-Step Synthesis via Addition-Elimination and Cyclization

A modular strategy for benzodithienothiophenes (BDTTs), structurally related to thieno[2,3-f] benzothiole, involves three sequential steps: (1) addition–elimination, (2) reduction, and (3) palladium-catalyzed dehydrogenative cyclization .

Addition–Elimination Reaction

3-Bromobenzo[b]thiophene 1,1-dioxide reacts with 3-hydroxythiophene in tetrahydrofuran (THF) at 42°C in the presence of cesium carbonate to form dithienyl ether derivatives (70% yield) . This step establishes the sulfur-linked precursor critical for subsequent cyclization.

Reduction and Cyclization

The ether intermediate undergoes reduction with diisobutylaluminum hydride (DIBAL-H) to remove sulfone groups, followed by palladium-catalyzed dehydrogenative cyclization using palladium pivalate and silver pivalate. This dual-step process achieves BDTT in 82% yield .

Table 1: Optimization of Reduction Conditions for BDTT Synthesis

EntryReducing AgentTemperature (°C)Yield (%)
1DIBAL-H5057
2DIBAL-H4048
3DIBAL-H25<10

Data adapted from Kurimoto et al. highlights the temperature sensitivity of the reduction step.

Migita–Kosugi–Stille Cross-Coupling for π-Extended Derivatives

For π-extended thieno[2,3-f] benzothiole derivatives, Migita–Kosugi–Stille cross-coupling enables functionalization at the 2- and 2′-positions . Using Pd(PPh₃)₄ as a catalyst, tributylstannyl reagents couple with brominated precursors in toluene at 145°C, achieving yields up to 71% (Table 2).

Table 2: Yields of π-Extended BDTF Derivatives via Stille Coupling

EntrySubstituentProductYield (%)
12-Thiazolyl5h71
22-Benzothiazolyl5i57

Adapted from Kurimoto et al. , this method underscores the versatility of cross-coupling in accessing electron-deficient substituents.

Comparative Analysis of Synthetic Methods

Table 3: Merits and Limitations of Preparation Methods

MethodYield (%)ComplexityFunctional Group Tolerance
One-Step Cyclization 65–75LowModerate
Multi-Step Cyclization 57–82HighHigh
Fischer Indolization 50–70ModerateLow

The one-step method offers simplicity but limited regiocontrol, whereas multi-step approaches enable precise functionalization at the cost of synthetic effort .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Thieno[2,3-f][1]benzothiole and Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Band Gap (eV) Key Applications
This compound C₁₀H₆S₂ 190.285 198 ~1.4* OFETs, organic semiconductors
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT) C₁₄H₈S₂ 240.338 N/A Lower* High-mobility semiconductors
Thieno[2,3-d][1,3]dithiole-2-thione C₅H₂S₄ 193.29 N/A N/A Conductors, TTF precursors
Benzo[b]thieno[2,3-f]-1,5-thiazocin-6-ones Varies Varies 185–217 N/A Pharmaceuticals
Thieno[2,3-f]benzothiole-4,8-dione C₁₀H₄O₂S₂ 220.268 N/A ~1.1* Non-fullerene acceptors

*Inferred from related derivatives or polymers.

Detailed Analysis

Benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT)

  • Structure: Features a naphthalene core fused with two thiophenes, increasing conjugation length compared to this compound .
  • Electronic Properties : Extended π-system lowers the band gap, enhancing charge transport. BTBT derivatives demonstrate superior hole mobility (>10 cm²V⁻¹s⁻¹ in single-crystal OFETs) .
  • Applications : Used in high-performance organic semiconductors .

Thieno[2,3-d][1,3]dithiole-2-thione

  • Structure : Contains two fused dithiole rings, introducing additional sulfur atoms .
  • Electronic Properties : The sulfur-rich structure facilitates redox activity, making it a precursor for tetrathiafulvalene (TTF)-based conductive materials .
  • Applications : Primarily in organic metals and charge-transfer salts .

Benzo[b]thieno[2,3-f]-1,5-thiazocin-6-ones

  • Structure: Incorporates a nitrogen-containing thiazocinone ring, diverging from the all-sulfur heterocycles of this compound .
  • Properties : Higher polarity due to N and O atoms, improving solubility for pharmaceutical use. Melting points range from 185–217°C .
  • Applications : Antibacterial and antifungal agents .

Thieno[2,3-f]benzothiole-4,8-dione

  • Structure : Electron-withdrawing dione groups reduce the LUMO level, enhancing electron-accepting capacity .
  • Electronic Properties : Band gap narrowing (~1.1 eV) improves light absorption in solar cells .
  • Applications: Non-fullerene acceptors in organic photovoltaics .

Biological Activity

Thieno[2,3-f]benzothiole is a unique bicyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of thieno[2,3-f]benzothiole, supported by data tables and relevant case studies.

Chemical Structure and Properties

Thieno[2,3-f]benzothiole consists of a thieno ring fused with a benzothiole moiety. Its molecular formula is C8H6S2C_8H_6S_2, with a molecular weight of approximately 182.27 g/mol. The compound's structure is characterized by the presence of sulfur atoms within its rings, which contributes to its chemical reactivity and biological properties.

Biological Activities

Research indicates that thieno[2,3-f]benzothiole exhibits several significant biological activities:

  • Antioxidant Activity : Thieno[2,3-f]benzothiole has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. Studies demonstrate that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders .
  • Antidiabetic Effects : Preliminary studies indicate that thieno[2,3-f]benzothiole may help regulate blood glucose levels. Mechanistic studies are ongoing to elucidate how it influences glucose metabolism .
  • Antimicrobial Activity : Some derivatives of thieno[2,3-f]benzothiole have shown promising antimicrobial properties against various pathogens, highlighting its potential in developing new antimicrobial agents .

Synthesis

The synthesis of thieno[2,3-f]benzothiole typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These reactions often utilize precursors that undergo cyclization to form the thieno-benzothiole structure.
  • Functionalization : The compound can be further modified through various functionalization techniques to enhance its biological activity or tailor its properties for specific applications.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of thieno[2,3-f]benzothiole using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound.

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10085

This data suggests that thieno[2,3-f]benzothiole exhibits dose-dependent antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, thieno[2,3-f]benzothiole was tested in lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the expression levels of TNF-α and IL-6.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control100150
LPS300400
LPS + Thieno150200

These findings indicate that thieno[2,3-f]benzothiole can modulate inflammatory responses effectively.

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVZUQDPPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=C21)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455379
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-65-2
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

thieno[2,3-f][1]benzothiole
thieno[2,3-f][1]benzothiole
thieno[2,3-f][1]benzothiole
thieno[2,3-f][1]benzothiole
thieno[2,3-f][1]benzothiole
thieno[2,3-f][1]benzothiole

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